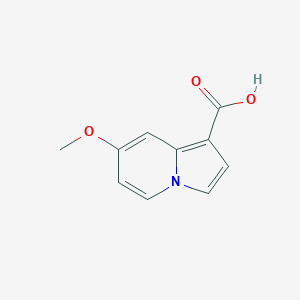

7-Methoxyindolizine-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-methoxyindolizine-1-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13) |

InChI Key |

UVETZEAWTAQZOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN2C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 7 Methoxyindolizine 1 Carboxylic Acid

Reactivity Profile of the Indolizine (B1195054) π-Electron System (Pyrrolic and Pyridinic Ring Contributions)

The indolizine ring system is an aromatic heterocyclic compound that can be considered a fusion of a pyridine (B92270) ring and a pyrrole (B145914) ring. The π-electron system is delocalized over both rings, but the electron distribution is not uniform. The pyrrole-like five-membered ring is more electron-rich than the pyridine-like six-membered ring. This difference in electron density dictates the reactivity of the indolizine core.

Electrophilic Aromatic Substitution Reactions on the Indolizine Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com In indolizine, the high electron density of the five-membered ring makes it more susceptible to electrophilic attack than the six-membered ring. The substitution typically occurs at the C1 and/or C3 positions of the pyrrolic ring.

The presence of a methoxy (B1213986) group (-OCH₃) at the C7 position and a carboxylic acid group (-COOH) at the C1 position of 7-methoxyindolizine-1-carboxylic acid significantly influences its reactivity in EAS reactions. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack. Conversely, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring.

The interplay of these two substituents directs the position of further electrophilic substitution. The activating effect of the methoxy group and the deactivating effect of the carboxylic acid group, along with the inherent reactivity of the indolizine nucleus, will determine the regioselectivity of the reaction. For instance, nitration of benzene (B151609) derivatives is a well-established EAS reaction where a nitro group is introduced onto the aromatic ring. lumenlearning.comyoutube.com

Nucleophilic Attack and Addition-Elimination Processes

While the electron-rich pyrrole ring favors electrophilic attack, the electron-deficient pyridine ring is more susceptible to nucleophilic attack. Nucleophilic attack on the indolizine core is less common than electrophilic substitution but can occur under specific conditions, particularly with strong nucleophiles. The reaction often proceeds through an addition-elimination mechanism. unizin.org

The presence of the electron-withdrawing carboxylic acid group at C1 can influence the susceptibility of the indolizine ring to nucleophilic attack, potentially making the ring more electrophilic and thus more reactive towards nucleophiles.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C1 position of this compound undergoes reactions typical of carboxylic acids.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. unizin.orgmasterorganicchemistry.com In this reaction, a nucleophile replaces the hydroxyl group of the carboxylic acid. unizin.orgmasterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate. youtube.com The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org For instance, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acid chloride. libretexts.orglibretexts.org

Esterification Mechanisms (e.g., Fischer Esterification, DCC-mediated)

Esterification is the process of forming an ester from a carboxylic acid and an alcohol.

Fischer Esterification: This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.orgkhanacademy.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. organic-chemistry.orglibretexts.org This can be done by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

DCC-mediated Esterification (Steglich Esterification): Dicyclohexylcarbodiimide (DCC) is a coupling reagent that facilitates the esterification of carboxylic acids, particularly for substrates that are sensitive to strong acids. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgchemspider.com The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then reacts with the alcohol to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. organic-chemistry.orgwikipedia.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Esterification Methods

| Feature | Fischer Esterification | DCC-mediated Esterification |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) masterorganicchemistry.commasterorganicchemistry.com | DCC, often with DMAP organic-chemistry.orgorganic-chemistry.org |

| Conditions | Typically requires heating libretexts.org | Often proceeds at room temperature wikipedia.org |

| Byproducts | Water masterorganicchemistry.com | Dicyclohexylurea (DCU) wikipedia.org |

| Substrate Scope | Less suitable for acid-sensitive substrates organic-chemistry.org | Suitable for a wide range of substrates, including sterically hindered and acid-labile ones organic-chemistry.orgwikipedia.org |

Amidation Mechanisms (e.g., via activating agents like DCC)

Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction is often difficult because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org Therefore, activating agents are typically used. mdpi.combeilstein-journals.orgrsc.orgnih.gov

Amidation using Activating Agents like DCC: Similar to esterification, DCC can be used to activate the carboxylic acid for reaction with an amine. libretexts.orglibretexts.org The carboxylic acid adds to DCC to form an O-acylisourea intermediate, which is a good leaving group. libretexts.org The amine then attacks the carbonyl carbon of this intermediate, displacing the dicyclohexylurea and forming the amide. libretexts.orglibretexts.org This method is widely used in peptide synthesis. libretexts.org Other coupling reagents can also be employed for amidation. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Dicyclohexylurea (DCU) |

| Thionyl chloride |

| Sulfuric acid |

Anhydride (B1165640) Formation and Reactivity

An acid anhydride is a compound characterized by two acyl groups linked to the same oxygen atom. wikipedia.org A common form is the carboxylic anhydride, with the general formula (RC(O))₂O, derived from a carboxylic acid. wikipedia.org The nomenclature for symmetrical anhydrides involves replacing "acid" in the parent carboxylic acid's name with "anhydride." wikipedia.org For instance, (CH₃CO)₂O is known as acetic anhydride. wikipedia.org

The formation of anhydrides can be achieved through various laboratory methods, often involving the dehydration of the corresponding carboxylic acids. wikipedia.org For example, reacting an acid chloride with a carboxylic acid can produce an anhydride. masterorganicchemistry.comlibretexts.org While anhydrides of linear carboxylic acids can be challenging to synthesize, cyclic anhydrides often form more readily upon heating their parent dicarboxylic acids. salempress.com

Acid anhydrides are reactive toward nucleophiles and can undergo many of the same reactions as acid chlorides, although they are generally less electrophilic. libretexts.orglibretexts.org Common reactions include:

Hydrolysis: Rapid reaction with water to yield two carboxylic acid molecules. libretexts.orglibretexts.org

Alcoholysis: Reaction with alcohols to produce an ester and a carboxylic acid. libretexts.orglibretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines to form amides. libretexts.orglibretexts.org

The reactivity of anhydrides can be increased by using catalysts like N,N-dimethylaminopyridine (DMAP). wikipedia.org

| Reactant | Product(s) | Notes |

|---|---|---|

| Water (Hydrolysis) | Two equivalents of Carboxylic Acid | This reaction is often undesirable as it consumes the anhydride. libretexts.orglibretexts.org |

| Alcohol (Alcoholysis) | Ester and Carboxylic Acid | One acyl group is transferred to the alcohol. libretexts.orglibretexts.org |

| Amine/Ammonia (Aminolysis) | Amide and Carboxylate Salt | Two equivalents of the amine are typically required. libretexts.orglibretexts.org |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). This process is particularly facile for β-keto acids and their derivatives, which possess a carbonyl group at the beta position relative to the carboxylic acid. youtube.commasterorganicchemistry.com Heating these compounds often leads to the spontaneous loss of CO₂. masterorganicchemistry.com

The mechanism for the decarboxylation of β-keto acids typically involves a cyclic, concerted transition state. masterorganicchemistry.com This process results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com It is important to note that this is not a simple leaving group departure but rather a type of 1,2-elimination reaction. masterorganicchemistry.com

For heteroaromatic carboxylic acids, such as indole-3-carboxylic acids, acid-catalyzed decarboxylation has been studied. rsc.orgresearchgate.net The reaction can proceed through an A-SE2 mechanism, which involves a zwitterionic intermediate. rsc.org The rate of these reactions can be influenced by the acidity of the medium. rsc.orgresearchgate.net In some cases, decarboxylation can be promoted under basic conditions or with the use of catalysts. researchgate.netgoogle.com

Recent advancements have explored metal- and light-free methods for the hydrodecarboxylation of aliphatic carboxylic acids, offering more sustainable and operationally simpler protocols. hw.ac.uk Additionally, visible-light photoredox catalysis has been employed for the decarboxylation of various carboxylic acids under mild conditions. organic-chemistry.orgnih.gov

| Substrate Type | Typical Conditions | Mechanistic Features |

|---|---|---|

| β-Keto Acids | Heating | Cyclic transition state, enol intermediate. youtube.commasterorganicchemistry.com |

| Indole-3-carboxylic Acids | Acid Catalysis | A-SE2 mechanism, zwitterionic intermediate. rsc.org |

| Aromatic Carboxylic Acids | Microwave Irradiation | Rapid protodecarboxylation. organic-chemistry.org |

| Aliphatic Carboxylic Acids | Metal- and Light-Free Methods | Direct hydrodecarboxylation. hw.ac.uk |

Chemical Transformations of the Methoxy Substituent

The methoxy group (-OCH₃) on the indolizine ring can undergo various chemical transformations. One of the primary reactions is demethylation, which involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group (-OH). This transformation is significant as it can alter the biological and chemical properties of the molecule.

While specific studies on the demethylation of this compound are not extensively detailed in the provided search results, general methodologies for the demethylation of aryl methyl ethers are well-established in organic chemistry. These methods often employ strong acids, such as hydrobromic acid or hydroiodic acid, or Lewis acids like boron tribromide.

The presence of other functional groups on the indolizine ring, such as the carboxylic acid at the 1-position, can influence the conditions required for demethylation and may necessitate the use of protecting groups to prevent unwanted side reactions. The resulting 7-hydroxyindolizine-1-carboxylic acid would be expected to exhibit different reactivity and solubility profiles compared to its methoxy counterpart.

Investigated Reaction Mechanisms for Indolizine Formation (e.g., 1,3-dipolar cycloaddition mechanism)

The synthesis of the indolizine ring system can be achieved through several mechanistic pathways, with the 1,3-dipolar cycloaddition being a prominent and widely utilized method. acs.orgacs.orgjbclinpharm.orgjbclinpharm.org

The 1,3-dipolar cycloaddition reaction involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org In the context of indolizine synthesis, the 1,3-dipole is typically a pyridinium (B92312) ylide, which is generated in situ from a pyridine derivative and an α-halocarbonyl compound or a similar activated species. acs.orgorganic-chemistry.org The dipolarophile is an electron-deficient alkene or alkyne. organic-chemistry.orgorganic-chemistry.org

The mechanism is generally considered to be a concerted, pericyclic process, classified as a [4π + 2π] cycloaddition. organic-chemistry.org This reaction is stereospecific, and its regioselectivity is influenced by both electronic and steric factors of the reacting partners. organic-chemistry.org The reaction often proceeds through a six-electron transition state to yield a dihydroindolizine intermediate, which then undergoes aromatization, often through oxidation or elimination, to afford the final indolizine product. organic-chemistry.org

Various catalysts and reaction conditions have been developed to promote and control the 1,3-dipolar cycloaddition for indolizine synthesis, including the use of ionic liquids and metal catalysts. acs.orgnih.gov

Other investigated mechanisms for indolizine formation include:

Intramolecular cyclization of suitably functionalized pyridines. chemicalbook.com

Tschitschibabin reaction , which involves the reaction of a quaternary pyridinium salt with a base. jbclinpharm.orgchim.it

Annulation reactions involving pyridyl derivatives and various coupling partners. organic-chemistry.org

| Mechanism | Key Reactants | General Description |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Pyridinium ylide and a dipolarophile (alkene/alkyne) | A concerted [4π + 2π] cycloaddition to form a five-membered ring fused to the pyridine. acs.orgwikipedia.orgorganic-chemistry.org |

| Intramolecular Cyclization | Functionalized pyridine derivatives | Ring closure of a side chain attached to the pyridine ring. chemicalbook.com |

| Tschitschibabin Reaction | Quaternary pyridinium salts and a base | Intramolecular condensation to form the indolizine ring. jbclinpharm.orgchim.it |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For derivatives of 7-methoxyindolizine (B575445), ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectra of 7-methoxyindolizine derivatives exhibit characteristic signals corresponding to the aromatic protons of the indolizine (B1195054) core, the methoxy (B1213986) group, and any substituents. For instance, in a series of synthesized diethyl 7-methoxy-3-(substituted-benzoyl)indolizine-1,2-dicarboxylates, the methoxy protons (-OCH₃) typically appear as a sharp singlet. nih.gov Protons on the indolizine ring system will have specific chemical shifts and coupling patterns depending on their position. The protons on the pyridine-derived portion of the indolizine ring are generally observed at distinct chemical shifts. nih.gov The carboxylic acid proton of 7-methoxyindolizine-1-carboxylic acid itself is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, a characteristic feature of carboxylic acid protons. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is expected to resonate in the range of 160-185 ppm, which is typical for carboxylic acids. libretexts.orglibretexts.org The carbon atoms of the indolizine ring will have distinct chemical shifts, with those bonded to the nitrogen or oxygen atoms being more deshielded. The carbon of the methoxy group is typically found further upfield. In related indolizine structures, such as methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate, the carbonyl carbon of the ester appears around 165.0 ppm, and the carbons of the indolizine ring span a range from approximately 102 to 138 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on general principles and data from related compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet |

| H-2 | ~7.0 - 7.5 | singlet |

| H-3 | ~6.5 - 7.0 | doublet |

| H-5 | ~7.8 - 8.2 | doublet |

| H-6 | ~6.5 - 7.0 | doublet of doublets |

| H-8 | ~6.2 - 6.7 | singlet or narrow doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on general principles and data from related compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 185 |

| C-1 | ~110 - 120 |

| C-2 | ~120 - 130 |

| C-3 | ~100 - 110 |

| C-5 | ~125 - 135 |

| C-6 | ~110 - 120 |

| C-7 | ~150 - 160 |

| C-8 | ~95 - 105 |

| C-8a | ~130 - 140 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR spectra reveal key vibrational modes.

The most characteristic absorption for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. echemi.com This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is also a prominent feature, expected to be observed between 1680 and 1710 cm⁻¹ for aromatic acids, with the conjugation to the indolizine ring influencing the exact position. echemi.comspectroscopyonline.com The C-O stretching vibration associated with the carboxylic acid group typically appears in the 1210–1320 cm⁻¹ region. spectroscopyonline.com

In studies of diethyl 7-methoxy-3-(substituted-benzoyl)indolizine-1,2-dicarboxylates, characteristic FT-IR peaks were observed for the carbonyl groups of the ester functions, typically around 1690-1740 cm⁻¹, and for the benzoyl carbonyl group around 1640-1650 cm⁻¹. nih.gov The presence of the methoxy group would also give rise to C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching band. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (in OCH₃) | Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| Aryl Ether C-O | Stretch | 1000 - 1100 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly used for the analysis of indolizine derivatives.

For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would confirm the molecular weight. In the positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be expected. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety (COOH, 45 Da). The fragmentation pattern would also likely show peaks corresponding to the stable indolizine ring system.

In the LC-MS analysis of various 7-methoxy-indolizine derivatives, the quasi-molecular ion peaks [M+H]⁺ were readily identified, confirming their respective molecular masses. nih.gov For example, 1-(2-(4-cyanophenyl)-2-oxoethyl)-4-methoxypyridin-1-ium bromide, a precursor in the synthesis of a 7-methoxyindolizine derivative, showed a clear [M+H]⁺ peak at m/z 253.2. nih.gov The fragmentation of the indolizine core itself would yield characteristic ions that help to confirm the identity of the heterocyclic system. libretexts.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Other Spectroscopic Approaches for Structural Elucidation

Beyond the primary techniques, other spectroscopic methods can provide complementary structural information.

UV-Visible Spectroscopy: UV-Visible spectroscopy can offer insights into the electronic transitions within the conjugated π-system of the indolizine ring. Indolizine derivatives typically exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum due to π→π* transitions. The position of these absorptions can be influenced by the nature and position of substituents on the indolizine core. In a study of various substituted indolizine pentathiepines, the electronic structure and, consequently, the UV-Vis absorption spectra were significantly affected by the substituents on the pyridine (B92270) moiety of the indolizine system.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This detailed connectivity information is crucial for confirming the substitution pattern on the indolizine ring.

Computational and Theoretical Studies in Chemical Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with specific basis sets like B3LYP/6-31G(d,p))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. The B3LYP functional combined with the 6-31G(d,p) basis set is a widely used and well-validated method for obtaining a balance between computational cost and accuracy for organic molecules. While specific DFT studies on 7-Methoxyindolizine-1-carboxylic acid are not extensively available in the current literature, the established principles and methodologies allow for a theoretical exploration of its properties.

The first step in a computational study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The indolizine (B1195054) core, being a bicyclic aromatic system, is expected to be largely planar, while the methoxy (B1213986) and carboxylic acid groups will have specific orientations relative to this core.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include atomic charges and dipole moments, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for a Representative Indolizine Core Structure (Note: This table is illustrative and based on general knowledge of similar structures, as specific data for this compound is not available.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (in ring) | ~1.37 Å |

| C-C Bond Length (in ring) | ~1.39 - 1.42 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C=O Bond Length (carboxyl) | ~1.21 Å |

| C-O-C Bond Angle (methoxy) | ~118° |

DFT calculations can predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations. For this compound, characteristic peaks would be expected for the C=O stretching of the carboxylic acid, O-H stretching, C-O stretching of the methoxy group, and various C-H and C-N vibrations of the indolizine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. These predictions, when compared with experimental spectra, aid in the structural elucidation of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

| Spectroscopy | Predicted Parameter | Predicted Value Range |

|---|---|---|

| IR | ν(C=O) | 1680-1710 cm⁻¹ |

| IR | ν(O-H) | 3200-3600 cm⁻¹ (broad) |

| ¹H NMR | δ(Ar-H) | 6.5-8.5 ppm |

| ¹H NMR | δ(OCH₃) | 3.8-4.0 ppm |

| ¹³C NMR | δ(C=O) | 165-175 ppm |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich indolizine ring, while the LUMO may have significant contributions from the carboxylic acid group.

Electron density distribution maps provide a visual representation of how electrons are distributed in the molecule, highlighting electron-rich and electron-deficient regions. This is closely related to the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). These methods are central to drug discovery and design. Studies on related 7-methoxyindolizine (B575445) derivatives have demonstrated their potential as inhibitors of various enzymes, such as COX-2 and those involved in tuberculosis. researchgate.net

Molecular docking simulations can reveal the specific intermolecular interactions that stabilize the ligand-target complex. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. These interactions are critical for binding to polar residues in a protein's active site.

Hydrophobic Interactions: The aromatic indolizine ring system provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues of the target protein. researchgate.net

Ionic Interactions: Depending on the pH of the environment, the carboxylic acid group can be deprotonated to form a carboxylate anion, which can then form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Methoxy (-O-) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic/π-π Stacking | Indolizine Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts.

For a related compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, Hirshfeld surface analysis has been successfully applied to understand its crystal packing. A similar analysis for this compound would provide detailed insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its solid-state structure.

Energy framework calculations, which often complement Hirshfeld surface analysis, can be used to compute the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal packing.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

| Lysine |

| Arginine |

| Aspartate |

| Glutamate |

| Serine |

| Threonine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Leucine |

| Valine |

Reaction Pathway Analysis and Transition State Modeling

The synthesis of the indolizine core, a structural feature of this compound, can be achieved through various methods, including the notable Chichibabin reaction and both 1,3- and 1,5-dipolar cycloadditions. exlibrisgroup.comjbclinpharm.org Computational chemistry offers powerful techniques to dissect the intricate mechanisms of these reactions.

Reaction pathway analysis involves mapping the potential energy surface of a chemical reaction to identify the most favorable route from reactants to products. This process elucidates the structures of intermediates and, crucially, the transition states that connect them. Transition state modeling allows for the calculation of the geometry and energy of these high-energy, transient species, which is fundamental to determining the reaction kinetics and understanding the factors that control selectivity.

Key computational approaches in this area include:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to investigate the electronic structure of molecules. It is employed to calculate the geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate. mdpi.com For instance, DFT has been used to study the structures of related indole (B1671886) derivatives, providing insights into their molecular arrangements and interactions. mdpi.com

Ab Initio Methods: These methods, based on first principles of quantum mechanics, can provide highly accurate results for smaller systems and are often used to benchmark other computational techniques.

Molecular Dynamics (MD) Simulations: MD simulations can model the time evolution of a system, providing a dynamic picture of the reaction process and helping to understand the role of solvent and temperature.

While specific computational studies detailing the reaction pathway for the synthesis of this compound are not extensively documented in current literature, the general methodologies are well-established for the synthesis of indolizine scaffolds. exlibrisgroup.comrsc.org For example, theoretical studies on the condensation of pyridine (B92270) derivatives with activated alkynes, a common route to indolizines, can reveal the stepwise or concerted nature of the cyclization process, the influence of substituents on the reaction barrier, and the origins of regioselectivity. jbclinpharm.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov These models are pivotal in drug discovery and materials science for predicting the behavior of new molecules, thereby optimizing lead compounds and reducing the need for extensive experimental screening. nih.gov

The fundamental principle of QSAR/QSPR is to represent the molecular structure using numerical descriptors, which can be categorized as:

Topological (2D): Descriptors derived from the 2D representation of a molecule, such as connectivity indices.

Geometrical (3D): Descriptors that depend on the 3D conformation of the molecule, such as molecular volume or surface area.

Electronic: Descriptors related to the electronic properties, like dipole moment or partial charges.

Physicochemical: Descriptors like logP (lipophilicity) or molar refractivity.

These descriptors are then used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, that links them to an observed activity or property. nih.govnih.gov

Applications to Indolizine Derivatives:

Although specific QSAR/QSPR studies on this compound are limited, extensive research has been conducted on the broader class of indolizine derivatives, demonstrating the utility of these methods.

As Phosphodiesterase IV (PDE4) Inhibitors: A study on indolizine-2-oxoacetamides as PDE4 inhibitors developed a 3D-QSAR pharmacophore model. The model identified key structural features necessary for inhibitory activity, including a hydrogen bond acceptor and multiple aromatic rings. The resulting model showed strong statistical significance, indicating its predictive power for designing new, potent PDE4 inhibitors. appconnect.in

| Model Statistics for 3D-QSAR of Indolizine-based PDE4 Inhibitors appconnect.in | |

| Statistical Parameter | Value |

| R² (Training Set) | 0.880 |

| R² (Test Set) | 0.804 |

| PLS Factors | 3 |

| Pharmacophore Hypothesis | ARRRR.30 |

| A higher R² value indicates a better correlation between the predicted and experimental activities. |

Anticancer Activity: QSAR models have been employed to understand the anticancer properties of novel sophoridine (B192422) derivatives that incorporate an indolizine-like quinolizine structure. These models helped identify that the introduction of a benzene (B151609) ring as a key pharmacophore enhanced anticancer activity. nih.gov Other studies on indolizine derivatives have shown significant anti-proliferative activity, and QSAR can be used to correlate specific substitutions (e.g., fluoro groups) with increased potency. nih.gov

Antitubercular Activity: Research on 7-methoxy-indolizine derivatives has involved in silico studies, including molecular docking, to investigate their potential as anti-tuberculosis agents. researchgate.netresearchgate.net While not a formal QSAR study, this work lays the foundation for one by correlating structural features with binding affinity to key enzymes in Mycobacterium tuberculosis.

Electrochemical Properties (QSPR/QSER): A Quantitative Structure-Electrochemistry Relationship (QSER) study, a specific type of QSPR, was conducted on indolizine derivatives to model their half-wave oxidation potential using theoretical descriptors. researchgate.net This demonstrates the applicability of QSPR in predicting the physicochemical properties of this class of compounds.

These examples underscore the power of QSAR and QSPR methodologies to systematically explore the chemical space of indolizine derivatives, enabling the rational design of molecules with tailored biological activities and desired physicochemical properties.

Structure Activity Relationship Sar Studies of 7 Methoxyindolizine 1 Carboxylic Acid Derivatives

Strategic Design of Analogues and Derivatives

The strategic design of analogues and derivatives of 7-methoxyindolizine-1-carboxylic acid is rooted in the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A primary approach involves the modification of key functional groups and positions on the indolizine (B1195054) core. These include alterations to the carboxylic acid at position 1, the methoxy (B1213986) group at position 7, and substitutions at various other points on the heterocyclic ring system.

A common strategy is the introduction of a benzoyl group at the 3-position of the indolizine ring. This creates a scaffold that can be further diversified with various substituents on the benzoyl ring, allowing for a systematic exploration of the chemical space and its impact on biological activity. The overarching goal of these designs is to identify compounds with optimized interactions with their biological targets, leading to improved therapeutic profiles.

Impact of Substituents at Position 1 (Carboxylic Acid Modifications, e.g., ester)

The carboxylic acid moiety at position 1 of the 7-methoxyindolizine (B575445) scaffold is a critical determinant of its biological activity. Modifications at this position, particularly through esterification, have been shown to significantly influence the compound's properties.

| Modification at Position 1 | Observed Impact on Activity |

| Carboxylic Acid | Essential for certain biological activities, can act as a key binding group. |

| Ethyl Ester | Can modulate pharmacokinetic properties and may be crucial for activity in specific assays. |

Influence of Modifications at Position 7 (Methoxy Group)

The methoxy group at position 7 of the indolizine ring is another key site for structural modification. Its electron-donating nature influences the electronic properties of the entire ring system. Altering or replacing this group can have a profound effect on the compound's biological activity. For example, replacing the methoxy group with a morpholino group has been explored in the development of antitubercular agents. This highlights the importance of the substituent at this position in directing the compound's therapeutic application.

Effects of Substitutions at Other Core Positions (e.g., 2 and 3 of the indolizine ring, benzoyl ring substituents) on Activity

Substitutions at other positions of the indolizine core and on appended benzoyl rings play a crucial role in fine-tuning the biological activity of these derivatives.

Positions 2 and 3 of the Indolizine Ring: These positions are highly reactive and substitutions here can significantly alter the compound's stability and biological profile. nih.gov The introduction of various groups at these positions allows for the exploration of a wide range of chemical diversity.

Benzoyl Ring Substituents: For derivatives containing a 3-benzoyl group, the nature and position of substituents on the benzoyl ring are critical for activity. Electron-withdrawing groups, such as cyano or nitro groups, and electron-donating groups, such as methyl or methoxy groups, at different positions (ortho, meta, para) of the benzoyl ring can dramatically alter the compound's potency and selectivity. This is often due to changes in the electronic distribution and steric profile of the molecule, which in turn affect its interaction with the target's binding site.

| Substituent | Position | General Effect on Activity |

| Electron-withdrawing groups (e.g., -CN, -NO2) | Benzoyl Ring (para) | Can enhance potency for certain targets. |

| Electron-donating groups (e.g., -CH3, -OCH3) | Benzoyl Ring (para) | May increase or decrease activity depending on the target. |

| Halogens (e.g., -Cl, -F) | Benzoyl Ring | Can improve pharmacokinetic properties and influence binding affinity. |

SAR Insights for Enzyme Inhibition (e.g., Cyclooxygenase-2)

Derivatives of this compound have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Identification of Structural Features Governing COX-2 Selectivity and Potency

The development of selective COX-2 inhibitors is a key goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. For 7-methoxyindolizine derivatives, specific structural features have been identified that govern their COX-2 selectivity and potency.

The presence of a 3-benzoyl group is often a key feature for COX-2 inhibition. The substituents on this benzoyl ring play a pivotal role in determining both the potency and selectivity of the inhibition. For example, a 4-cyanobenzoyl group has been shown to be a promising substituent for potent COX-2 inhibition. Molecular modeling studies have indicated that hydrophobic interactions are a major contributor to the binding of these indolizine derivatives to the COX-2 enzyme.

| Compound/Substituent | COX-2 Inhibition (IC50) | Key Structural Feature |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 µM | 4-cyanobenzoyl group |

| Indomethacin (B1671933) (Reference) | 6.84 µM | - |

SAR for Receptor Agonism/Antagonism (e.g., Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor)

Recent research has explored the potential of indolizine derivatives as ligands for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a target for cognitive disorders. nih.govnih.gov

Studies on a series of indolizine derivatives have revealed important SAR insights for α7-nAChR agonist activity. The position and nature of substituents on the indolizine ring are critical for both potency and efficacy. Introducing small hydrophobic groups at the 6- or 8-position of the indolizine scaffold has been shown to improve both the potency and the maximum effect of the compounds. nih.gov For instance, a 6-methylindolizine (B154746) moiety or an 8-cyclopropyl substitution can enhance agonist activity. nih.gov These findings provide a roadmap for the design of novel and more potent α7-nAChR agonists based on the indolizine scaffold. nih.gov

| Compound/Substituent | α7-nAChR Agonist Activity (EC50) | Maximum Effect (Emax) |

| 6-methylindolizine derivative | 1.60 ± 0.19 µmol·L-1 nih.gov | 69.0% ± 2.8% nih.gov |

| 8-cyclopropylindolizine derivative | 2.74 ± 0.74 µmol·L-1 nih.gov | 81.1% ± 9.3% nih.gov |

Correlating Structural Variations with Binding Affinity and Functional Activity

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the chemical features that govern their inhibitory potency against specific biological targets. A notable area of investigation has been the development of these compounds as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies.

A series of 7-methoxyindolizine derivatives were synthesized and evaluated for their ability to inhibit the COX-2 enzyme. nih.gov These compounds were designed as bioisosteres of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The core structure of these analogs is the 7-methoxyindolizine ring, with variations introduced at the 1, 2, and 3-positions to probe the effect of different substituents on COX-2 inhibition.

The in vitro evaluation of these compounds provided clear SAR data. All the synthesized 7-methoxyindolizine derivatives exhibited inhibitory activity against COX-2 in the micromolar range. nih.gov The most potent compound in this series was diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 5.84 µM. nih.gov This finding highlights the positive contribution of the 4-cyanobenzoyl group at the 3-position and the diethyl dicarboxylate substituents at the 1 and 2-positions to the inhibitory activity.

The following interactive data table summarizes the COX-2 inhibitory activity of the synthesized 7-methoxyindolizine derivatives.

| Compound | Substituent at R¹ | Substituent at R² | Substituent at R³ | COX-2 IC₅₀ (µM) nih.gov |

| 5a | -COOEt | -COOEt | 4-CN | 5.84 |

| 5b | -COOEt | -COOEt | 4-NO₂ | 7.12 |

| 5c | -COOEt | -COOEt | 4-Br | 8.31 |

| 5d | -COOEt | -COOEt | 3-NO₂ | 9.56 |

| 5e | -COOEt | -Et | 4-Br | 10.24 |

These results suggest that electron-withdrawing groups at the para-position of the benzoyl ring at position 3 enhance COX-2 inhibitory activity, with the cyano group being the most favorable. The substitution pattern on the indolizine core also plays a crucial role; the presence of two carboxylate groups at positions 1 and 2 appears to be more beneficial for activity compared to a carboxylate at position 1 and an ethyl group at position 2. nih.gov

Comparative SAR Studies with Clinically Relevant Analogues (e.g., Indomethacin)

A key aspect of understanding the therapeutic potential of novel compounds is to compare their SAR with established drugs that target the same biological pathway. In the case of this compound derivatives designed as anti-inflammatory agents, indomethacin serves as a highly relevant clinical analogue.

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.gov Its structure features an indole (B1671886) core, a carboxylic acid side chain, a methoxy group, and an N-acyl group. The carboxylic acid moiety is critical for its anti-inflammatory activity.

When comparing the SAR of the 7-methoxyindolizine derivatives with indomethacin, several key points emerge. The 7-methoxyindolizine scaffold was intentionally chosen as a bioisosteric replacement for the indole ring of indomethacin. nih.gov The study that evaluated the COX-2 inhibitory activity of the 7-methoxyindolizine derivatives also tested indomethacin under the same conditions, providing a direct comparison. Indomethacin exhibited a COX-2 IC₅₀ of 6.84 µM. nih.gov

Notably, the most potent 7-methoxyindolizine derivative, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (IC₅₀ = 5.84 µM), showed slightly better COX-2 inhibitory activity than indomethacin. nih.gov This suggests that the 7-methoxyindolizine scaffold is a viable alternative to the indole nucleus for achieving potent COX-2 inhibition.

The SAR of indomethacin itself is well-documented. Key features include:

Carboxylic Acid: The acidic group is essential for activity.

N-Acyl Group: The nature of this group influences potency and selectivity.

Substituents on the Indole Ring: The methoxy group at position 5 is common, and other substitutions can modulate activity.

In the synthesized 7-methoxyindolizine series, the carboxylic acid functionality is present as ester groups at positions 1 and 2. The varied benzoyl substituents at position 3 can be seen as analogous to the N-acyl group of indomethacin, and their electronic properties significantly impact activity. The consistent presence of the methoxy group at position 7 mirrors the methoxy group in indomethacin.

The comparative analysis indicates that while both scaffolds can produce potent COX-2 inhibitors, the 7-methoxyindolizine platform offers opportunities for fine-tuning selectivity and potency through modifications at multiple positions, potentially leading to agents with improved therapeutic profiles over traditional NSAIDs like indomethacin.

In Vitro Biological Activity Studies and Mechanistic Investigations

In Vitro Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assays

Derivatives of 7-methoxyindolizine (B575445) have been synthesized and evaluated as analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), with a focus on their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. nih.gov

In a study focused on a series of newly synthesized 7-methoxy indolizine (B1195054) analogues, their potential to inhibit the human recombinant COX-2 enzyme was evaluated. All tested compounds demonstrated inhibitory activity in the micromolar range. The most potent among the tested series was diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (a derivative of 7-methoxyindolizine-1-carboxylic acid), which exhibited a half-maximal inhibitory concentration (IC50) of 5.84 µM. nih.gov This potency was found to be comparable to that of the established COX inhibitor, indomethacin, which had an IC50 value of 6.84 µM in the same assay. nih.gov

Table 1: In Vitro COX-2 Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 nih.gov |

| Indomethacin (Reference) | 6.84 nih.gov |

To understand the mechanism of inhibition at the molecular level, computational molecular modeling studies were conducted. These analyses aimed to identify the key interactions between the 7-methoxy indolizine derivatives and the amino acid residues within the active site of the COX-2 enzyme. nih.gov

The results of these computational studies indicated that hydrophobic interactions are the primary force driving the COX-2 inhibitory activity of these indolizine compounds. nih.gov The larger and more flexible active site of COX-2, compared to COX-1, contains a hydrophobic pocket. The indolizine derivatives are believed to orient themselves within this pocket, establishing non-polar interactions that stabilize the enzyme-inhibitor complex and prevent the binding of the natural substrate, arachidonic acid. This blockage of the active site is the molecular basis for their observed inhibitory effect. nih.govpensoft.net

In Vitro Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonistic Activity

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a target for various neurological and inflammatory conditions. nih.govnih.gov Agonists of this receptor are of significant interest in drug discovery. nih.gov

Following a review of the available scientific literature, no studies were identified that specifically investigated the in vitro agonistic activity of this compound or its direct derivatives on the alpha-7 nicotinic acetylcholine receptor. Therefore, data from receptor binding studies or functional assays for this particular compound are not available.

In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular)

The indolizine scaffold is recognized as a pharmacophore with potential for a wide range of pharmacological activities, including antimicrobial effects. nih.gov Research has been conducted on various substituted indolizine derivatives to explore their efficacy against bacteria and mycobacteria.

While specific antimicrobial data for this compound is not documented, studies on related 7-methoxy-indolizine and other indolizine analogues provide insight into potential mechanisms and molecular targets. A series of synthetic 7-methoxy-indolizine derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net One study identified that certain substituted 7-methyl and 7-formylindolizines exhibited significant inhibitory activity against both the H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov The most promising compound, an indolizine derivative designated as '4', showed a minimum inhibitory concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov

To hypothesize the mechanism of action, in silico molecular docking studies were performed. These studies suggested that the antitubercular activity of these indolizine derivatives could be due to favorable interactions with key mycobacterial enzymes. nih.gov The identified potential molecular targets include:

CYP121: A P450 enzyme essential for mycobacterial viability.

Malate Synthase: An enzyme crucial for the glyoxylate (B1226380) cycle, which allows bacteria to utilize fatty acids as a carbon source.

DNA Gyrase B (GyrB) ATPase: A subunit of DNA gyrase, an enzyme that controls DNA topology and is a validated target for antibiotics. nih.gov

In another study, pyrazolyl-indolizine derivatives were tested against a panel of bacteria and fungi. nih.gov The results of molecular docking simulations suggested that these compounds achieve their antimicrobial effect by binding to the active sites of essential microbial enzymes such as Dihydropteroate synthase in S. aureus and Gyrase B in B. subtilis. nih.gov

These findings suggest that the antimicrobial potential of the broader indolizine class, including 7-methoxy derivatives, likely stems from the inhibition of critical enzymes necessary for pathogen survival and replication.

Table 2: In Vitro Antitubercular Activity of an Indolizine Derivative

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Indolizine '4' | M. tuberculosis H37Rv | 4 nih.gov |

| Indolizine '4' | Multi-Drug-Resistant (MDR) M. tuberculosis | 32 nih.gov |

Other Investigated Biological Activities of Related Indolizine Derivatives

Beyond the specific activities of this compound, the broader family of indolizine derivatives has been a fertile ground for discovering diverse biological functions. These investigations reveal the versatility of the indolizine core in interacting with various biological targets.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states. nih.gov Consequently, the development of compounds with antioxidant potential is of significant interest. Indolizine derivatives have emerged as a promising class of antioxidants. researchgate.netresearchgate.net

Recent studies have explored the antioxidant capacity of various indolizine derivatives through a range of in vitro assays. nih.govnih.gov A study on sulfur- and selenium-containing (chalcogen) indolizines demonstrated their ability to reduce ferric ions (Fe³⁺) in the Ferric Reducing Antioxidant Power (FRAP) assay and to decrease levels of thiobarbituric acid reactive species (TBARS) and protein carbonylation in mouse brain homogenates, indicating protection against lipid peroxidation and protein oxidative damage. nih.govnih.govresearchgate.net

The radical scavenging activity of indolizines is often evaluated using the 1,1-diphenyl-2-picryl-hydrazil (DPPH) assay. researchgate.netnih.gov For instance, certain chalcogen-indolizines, particularly those containing selenium, showed DPPH radical scavenging activity. nih.govpeerj.com However, the antioxidant activity can be structure-dependent, as some derivatives show minimal activity in the DPPH assay but are effective in scavenging the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.gov This suggests that the mechanism of action may be primarily through electron transfer rather than hydrogen atom donation. nih.gov

In one study, a series of indolizine-1-carboxylate derivatives incorporating a thiadiazole moiety were synthesized and screened. researchgate.net Among the synthesized compounds, one derivative (4a) exhibited notable antioxidant activity in the DPPH assay, highlighting that specific substitutions on the indolizine core are crucial for this property. researchgate.netresearchgate.net

| Indolizine Derivative Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Chalcogen-indolizines | FRAP, TBARS, Protein Carbonylation | All tested compounds showed reducing power and protected against lipid and protein oxidation. | nih.govnih.gov |

| Selenium-containing Indolizines | DPPH Scavenging | Showed radical scavenging activity, suggesting the importance of selenium for this effect. | nih.govpeerj.com |

| Indolizine-1-carboxylate-thiadiazole derivatives | DPPH Scavenging | Compound 4a showed reasonable antioxidant activity. | researchgate.netresearchgate.net |

While many indolizine derivatives have been investigated as selective COX-2 inhibitors, research has also extended to other mechanisms of anti-inflammatory action. researchgate.netijper.orgrsc.org A significant area of this research involves the dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov These two enzymes are critical in the metabolism of arachidonic acid to produce prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov

One study reported the synthesis of novel indolizine derivatives designed as dual COX/LOX inhibitors. nih.gov Among these, compound 56 showed significant non-competitive inhibition of soybean lipoxygenase with an IC₅₀ value of 13.09 µM, alongside its selective inhibition of COX-2. nih.gov This dual-action profile is considered a promising strategy for developing anti-inflammatory agents with potentially improved efficacy and a better side-effect profile compared to traditional NSAIDs that primarily target the COX pathway. nih.gov

Furthermore, hybrid molecules combining the indolizine scaffold with existing NSAIDs have been synthesized and evaluated. jopcr.com Derivatives created by esterifying indolizine-1-carboxylate with NSAIDs like mefenamic acid, sodium salicylate, aspirin, and flufenamic acid all demonstrated superior anti-inflammatory activity in in vivo models compared to the parent drugs. jopcr.com The mefenamic acid-indolizine hybrid (INM) was the most potent among the tested compounds, suggesting that the indolizine moiety significantly enhances the anti-inflammatory effect. jopcr.com While these studies were conducted in vivo, they provide a strong rationale for further in vitro mechanistic investigations beyond COX inhibition.

The indolizine scaffold is a key feature in a multitude of compounds investigated for their anticancer properties. nih.govresearchgate.netiiarjournals.org These derivatives have shown efficacy against a wide array of human cancer cell lines, operating through various mechanisms of action. nih.govnih.gov

Mechanisms of Action and Research Findings:

Cell Cycle Arrest and Cytotoxicity: A series of pyrido[2,3-b]indolizine derivatives were evaluated against colorectal cancer (CRC) cell lines. iiarjournals.orgnih.gov The derivative 4f , which has dihydroxyphenyl substituents, was particularly active against all tested CRC cell lines (HCT116, HT-29, and RKO) at concentrations that were not toxic to normal fibroblast cells. iiarjournals.orgnih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest, causing cells to accumulate in the S and G2/M phases. iiarjournals.orgnih.gov

Tubulin Polymerization Inhibition: Inspired by the microtubule-destabilizing agent phenstatin (B1242451), new indolizine analogues were synthesized where the B-ring of phenstatin was replaced with a substituted indolizine unit. nih.gov This modification retained both the antitubulin and cytotoxic effects. Indolizines 9 and 17 were the most potent compounds identified in this study, exhibiting a powerful antiproliferative effect on melanoma cell lines, with a GI₅₀ of 30 nM for the MDA-MB-435 line. nih.gov

DNA Intercalation: New classes of indolizines fused with a phenanthroline skeleton were synthesized and evaluated against a panel of 60 human tumor cell lines. nih.gov Two of these compounds showed selective and significant growth inhibitory activity against breast cancer cell lines (MCF7 and T-47D). nih.gov X-ray diffraction studies confirmed a flat, coplanar structure for these molecules, leading to the hypothesis that their anticancer activity may stem from their ability to intercalate with DNA. nih.gov

Apoptosis Induction: Indolizine lactones, which are indolizines fused with a seven-member lactone ring, were identified as a promising scaffold for new anticancer agents. nih.gov A methoxylated analogue was particularly effective against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Other studies on different indolizine derivatives have also demonstrated the ability to induce apoptosis in cancer cells, often linked to an increase in reactive oxygen species (ROS) production. researchgate.net

| Indolizine Derivative | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) | HCT116, HT-29, RKO (Colorectal) | Cytotoxicity; Cell cycle arrest at S and G2/M phases. | iiarjournals.orgnih.gov |

| Indolizine analogues of phenstatin (e.g., Indolizines 9, 17) | MDA-MB-435 (Melanoma) | Inhibition of tubulin polymerization; Potent antiproliferative effect (GI₅₀ = 30 nM). | nih.gov |

| Indolizines with phenanthroline skeleton | MCF7, T-47D (Breast) | Selective growth inhibition; Hypothesized DNA intercalation. | nih.gov |

| Indolizine lactones | MDA-MB-231 (Breast) | Antiproliferative activity. | nih.gov |

The structural features of the indolizine nucleus have also made it an attractive scaffold for the development of antiviral agents. researchgate.netresearchgate.net Research has demonstrated the activity of indolizine derivatives against a range of viruses, including both RNA and DNA viruses. researchgate.net

A systematic screening study identified 2-phenyl-indolizine as having significant activity against human cytomegalovirus (HCMV), a DNA virus, with an IC₅₀ ranging from 7-19 μM. researchgate.net Further studies on analogues showed that some had improved activity against HCMV and also significant activity against varicella-zoster virus. researchgate.net

Inspired by the natural antiviral alkaloid antofine, a series of phenanthrene-containing N-heterocyclic compounds, including indolizine derivatives, were designed and tested against the Tobacco Mosaic Virus (TMV), an RNA virus. nih.gov Several of these compounds, such as compounds 5, 12, and 21 , exhibited potent anti-TMV activity, even higher than the lead compound antofine and the commercial drug ribavirin. nih.gov Mechanistic investigations using fluorescence spectroscopy suggested that these compounds can bind to TMV RNA, which may be central to their mode of action. nih.gov

More recently, in the search for therapeutics against SARS-CoV-2, a derivative of 5-methoxyindole-3-carboxylic acid was found to have a potent antiviral effect. actanaturae.runih.gov This compound completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM, with a calculated IC₅₀ of 1.84 μM and a high selectivity index of 78.6. actanaturae.ru The proposed mechanisms for some antiviral compounds include interference with various stages of the viral life cycle, such as entry, replication, assembly, and release, as well as modulation of host immune responses. mdpi.comtaylorfrancis.comyoutube.com

Methodological Considerations for In Vitro Biological Screening and Data Interpretation

The in vitro evaluation of indolizine derivatives requires a robust set of assays and careful interpretation of the resulting data to understand their biological potential and mechanism of action.

For antioxidant screening , a combination of assays is crucial as different tests reflect different aspects of antioxidant activity. For example, the DPPH assay measures a compound's ability to act as a hydrogen donor, while the ABTS assay is based on single electron transfer. nih.gov A compound may be active in one but not the other, providing insight into its chemical behavior. nih.gov Assays like FRAP measure reducing power, while cell-based or tissue-homogenate assays like TBARS and protein carbonylation provide more biologically relevant information on the protection against lipid and protein damage, respectively. nih.govnih.gov

In anticancer studies , initial screening typically involves cytotoxicity assays (e.g., MTT, SRB) against a panel of cancer cell lines to determine the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀). nih.govnih.gov It is critical to also test against non-cancerous cell lines to assess selectivity. nih.gov Compounds showing promising and selective activity are then subjected to mechanistic studies. These can include cell cycle analysis by flow cytometry to see if the compound halts cell division at a specific phase, and apoptosis assays (e.g., annexin (B1180172) V staining) to determine if it induces programmed cell death. nih.govresearchgate.net Further target-specific assays, such as tubulin polymerization assays or DNA binding studies (e.g., via spectroscopy or electrophoresis), can elucidate the direct molecular interactions. nih.govnih.gov Molecular docking studies are often used to predict and rationalize the binding of the compound to its putative target protein. researchgate.net

For antiviral activity , the primary in vitro method involves a viral replication assay. nih.gov This typically uses a susceptible cell line (e.g., Vero E6 cells for SARS-CoV-2) which is infected with the virus in the presence of varying concentrations of the test compound. actanaturae.runih.gov The antiviral effect is quantified by measuring the reduction in viral load, often through methods like TCID₅₀ (50% Tissue Culture Infectious Dose) determination or plaque reduction assays. nih.gov A key parameter is the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀ or IC₅₀). A high SI value is desirable as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. actanaturae.ru Mechanistic studies may investigate which stage of the viral life cycle is inhibited, such as viral entry, replication of genetic material, or protein processing.

Applications in Advanced Organic Synthesis and Beyond

Role of 7-Methoxyindolizine-1-carboxylic Acid as a Synthetic Building Block

This compound is a pivotal starting material in the construction of more complex molecular architectures. The inherent reactivity of the indolizine (B1195054) core, coupled with the directing effects of the methoxy (B1213986) and carboxylic acid groups, allows for a wide range of chemical transformations.

The development of novel and efficient methods for the synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Indolizine derivatives, including this compound, are instrumental as precursors for a variety of more elaborate heterocyclic systems. The synthesis of fused indolizine scaffolds, for instance, is of great interest due to the prevalence of such structures in biologically active natural products. bohrium.com The strategic placement of the methoxy group can influence the regioselectivity of subsequent cyclization reactions, while the carboxylic acid moiety provides a handle for further functionalization or can participate directly in ring-forming reactions.

The construction of polycyclic N-heterocycles often relies on the functionalization of the indolizine core. For example, palladium-mediated site-selective C–H functionalization of indolizine motifs allows for the generation of fused N-heterocycles. nih.gov The presence of the carboxylic acid group can be leveraged to direct these metal-catalyzed reactions to specific positions on the indolizine ring, thereby enabling the controlled synthesis of complex polycyclic structures.

Multi-step synthesis is fundamental to the creation of complex target molecules from simpler, readily available starting materials. rsc.orgscispace.com this compound and its derivatives are well-suited for integration into such synthetic pathways. The carboxylic acid functionality is particularly versatile, as it can be converted into a wide array of other functional groups, such as esters, amides, and alcohols, or it can be removed entirely through decarboxylation. nih.gov This flexibility allows for the strategic unmasking or introduction of reactivity at various stages of a synthetic sequence.

The utility of carboxylic acids as building blocks in multi-step synthesis is well-established, as they are precursors to numerous other compound classes. dntb.gov.uaresearchgate.net In the context of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group can be exploited to control the reactivity of the indolizine ring system in various transformations. This controlled reactivity is crucial for the successful execution of complex, multi-step synthetic routes. acs.org

Table 1: Examples of Reactions Utilizing Indolizine Scaffolds in Multi-Step Synthesis

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| 2-bromopyridine, imine, CO, alkyne | Palladium catalyst | Substituted Indolizine | Multicomponent synthesis of indolizines | researchgate.net |

| 2-alkylpyridines, cinnamic acids | Annulation/Cycloaromatization | Substituted Indolizine | Synthesis of functionalized indolizines | |

| Indolizine | (2,2-dibromovinyl)arenes, Pd(OAc)₂, DPEPhos, AgOAc, CsOAc | C-3 Alkynylated Indolizine | Direct C-H functionalization | rsc.org |

Potential in Material Science (e.g., Fluorescent Properties of Indolizine Derivatives)

The unique photophysical properties of the indolizine core have positioned its derivatives as promising candidates for applications in material science. nih.gov The extended π-conjugated system of the indolizine ring often gives rise to strong fluorescence, which can be tuned by the introduction of various substituents.

Indolizine derivatives have been investigated for their utility as organic light-emitting diodes (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs). nih.gov The methoxy group on the 7-position of the indolizine ring, being an electron-donating group, can significantly influence the electronic structure and, consequently, the photophysical properties of the molecule. This can lead to shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield. bohrium.comijettjournal.org

The development of π-expanded indoloindolizines has led to materials with vivid colors and fluorescence across the visible spectrum, along with enhanced stability, making them suitable for optoelectronic applications. nih.govresearchgate.net Furthermore, some indolizine derivatives exhibit aggregation-induced emission (AIE), a phenomenon that makes them highly valuable for applications in bioimaging and as chemical sensors. dntb.gov.ua The carboxylic acid group in this compound can be used to anchor the molecule to surfaces or to other molecules, which is a critical feature for the development of functional materials.

Table 2: Photophysical Properties of Selected Fluorescent Indolizine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | - | - | 0.55 | Potential for OLEDs | bohrium.com |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates | - | blue-green region | up to 92% | Fluorescent dyes | ijettjournal.org |

| BPPI (3-(4,4′-biphenyl)-2-diphenylindolizine) | - | blue | high | Electron-transporting host in OLEDs | |

| 3,7-disubstituted indolizine with N,N-dimethylamino group | - | 533 | - | ICT-based fluorescent sensor | rsc.org |

Future Directions in Synthetic Methodologies and Functionalization

The field of indolizine synthesis is continuously evolving, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies. Future directions in the synthesis and functionalization of indolizine carboxylic acid derivatives are likely to concentrate on several key areas.

The development of novel catalytic systems, including metal-free and organocatalytic approaches, is a significant trend. ijettjournal.orgresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. The use of microwave irradiation to accelerate reaction rates and improve yields is also becoming more prevalent in indolizine synthesis, aligning with the principles of green chemistry. nih.gov

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, and its application to the indolizine scaffold is an active area of research. bohrium.comnih.govrsc.org This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of a wide range of substituents onto the indolizine core. Future work will likely focus on expanding the scope of C-H functionalization reactions and improving their regioselectivity.

Radical-induced synthetic approaches are also gaining traction due to their unique advantages in constructing heterocyclic systems and forming C-C or C-X bonds efficiently. researchgate.net These methods provide alternative pathways to functionalized indolizines that may not be accessible through traditional ionic reactions.

Emerging Research Areas for Indolizine Carboxylic Acid Derivatives

The diverse biological activities of indolizine derivatives have made them a privileged scaffold in medicinal chemistry. nih.govnih.gov Emerging research is continually uncovering new therapeutic applications for this class of compounds.

Indolizine derivatives have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. bohrium.comnih.govresearchgate.net A notable study identified a methoxylated indolizine lactone as a promising lead compound against triple-negative breast cancer, with late-stage functionalization of the indolizine core leading to analogues with significantly enhanced potency. rsc.org This highlights the importance of the methoxy substituent in modulating biological activity.

The development of indolizine-based compounds as inhibitors of specific enzymes, such as COX-2 and monoamine oxidase, is another active area of investigation. researchgate.net Furthermore, indolizine derivatives are being explored as agonists for neuronal receptors like the α7 nicotinic acetylcholine (B1216132) receptor, with potential applications in the treatment of cognitive impairments associated with schizophrenia. nih.gov

The use of indolizine carboxylic acids and their derivatives as fluorescent probes for bioimaging is an exciting and rapidly developing field. bohrium.comnih.gov Their intrinsic fluorescence, which can be tuned through chemical modification, allows for the visualization of biological processes and the tracking of molecules within living cells.

Q & A

Q. What are the recommended methods for synthesizing 7-Methoxyindolizine-1-carboxylic acid and confirming its structure?

Synthesis typically involves eco-friendly protocols, such as reduced-temperature reactions completed in 30 minutes, using precursors like substituted indoles. Purification is achieved via column chromatography and recrystallization (ethyl acetate). Structural confirmation employs ¹H-NMR , ¹³C-NMR , and LC-MS to verify the methoxy, carboxylic acid, and indolizine ring positions . Elemental analysis ensures stoichiometric accuracy (e.g., C, H, N content) .

Q. How is the purity of this compound assessed in research settings?

Purity is quantified using HPLC (High-Performance Liquid Chromatography) and validated via LC-MS to detect impurities. Triplicate measurements (mean ± SD) ensure reproducibility, as seen in lipid peroxidation inhibition studies . Additional methods include thin-layer chromatography (TLC) during synthesis intermediates .

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?